molecular formula C30H27ClFN5O3 B12984770 (S,Z)-1-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)but-2-yn-1-one O-morpholin-3-ylmethyl oxime

(S,Z)-1-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)but-2-yn-1-one O-morpholin-3-ylmethyl oxime

Cat. No.: B12984770
M. Wt: 560.0 g/mol
InChI Key: IBCIAMOTBDGBJN-DWNHRUNVSA-N
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Description

(S,Z)-1-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)but-2-yn-1-one O-morpholin-3-ylmethyl oxime is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,Z)-1-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)but-2-yn-1-one O-morpholin-3-ylmethyl oxime typically involves multiple steps, including the formation of the quinazoline core, the introduction of the but-2-yn-1-one moiety, and the attachment of the morpholin-3-ylmethyl oxime group. Each step requires specific reagents and conditions, such as:

    Formation of the Quinazoline Core: This step might involve the cyclization of an appropriate precursor using reagents like ammonium acetate and a suitable solvent.

    Introduction of the But-2-yn-1-one Moiety: This can be achieved through a coupling reaction using reagents like propargyl bromide and a base.

    Attachment of the Morpholin-3-ylmethyl Oxime Group: This step might involve the reaction of the intermediate with morpholine and hydroxylamine under specific conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This might include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S,Z)-1-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)but-2-yn-1-one O-morpholin-3-ylmethyl oxime can undergo various chemical reactions, including:

    Oxidation: This compound might be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions might include nucleophilic or electrophilic substitution using appropriate reagents.

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and time are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinazoline oxide derivative, while reduction could produce a reduced quinazoline compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating diseases like cancer, inflammation, and infections.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S,Z)-1-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)but-2-yn-1-one O-morpholin-3-ylmethyl oxime involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives, such as:

    Gefitinib: A quinazoline derivative used as an anticancer agent.

    Erlotinib: Another quinazoline-based drug used in cancer therapy.

    Lapatinib: A dual tyrosine kinase inhibitor with a quinazoline core.

Uniqueness

(S,Z)-1-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)but-2-yn-1-one O-morpholin-3-ylmethyl oxime is unique due to its specific substituents and structural features, which confer distinct biological activities and chemical properties. These unique features make it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C30H27ClFN5O3

Molecular Weight

560.0 g/mol

IUPAC Name

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[(Z)-N-[[(3S)-morpholin-3-yl]methoxy]-C-prop-1-ynylcarbonimidoyl]quinazolin-4-amine

InChI

InChI=1S/C30H27ClFN5O3/c1-2-4-27(37-40-18-24-17-38-12-11-33-24)21-7-9-28-25(14-21)30(35-19-34-28)36-23-8-10-29(26(31)15-23)39-16-20-5-3-6-22(32)13-20/h3,5-10,13-15,19,24,33H,11-12,16-18H2,1H3,(H,34,35,36)/b37-27+/t24-/m0/s1

InChI Key

IBCIAMOTBDGBJN-DWNHRUNVSA-N

Isomeric SMILES

CC#C/C(=N\OC[C@@H]1COCCN1)/C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl

Canonical SMILES

CC#CC(=NOCC1COCCN1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl

Origin of Product

United States

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